1-(4-Nitrophenyl)cyclopentanecarbonitrile

Beschreibung

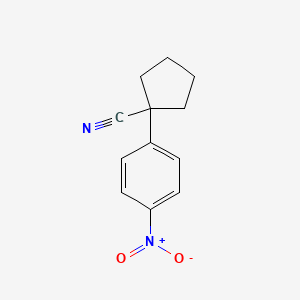

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLABNUUYWRCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402261 | |

| Record name | 1-(4-nitrophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91392-33-5 | |

| Record name | 1-(4-nitrophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)cyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Nitrophenyl)cyclopentanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYP937JH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a thorough characterization profile of the target compound. The information herein is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this compound in a laboratory setting.

Introduction: Significance and Applications

This compound is a versatile organic molecule characterized by the presence of a cyclopentanecarbonitrile moiety attached to a nitrophenyl group. The unique combination of these functional groups imparts a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

The structural motif of an α-aryl nitrile is prevalent in a number of biologically active compounds and pharmaceuticals.[1] Therefore, efficient synthetic routes to molecules like this compound are of significant interest to the drug discovery and development community.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is the alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane. This approach takes advantage of the acidity of the α-proton of the nitrile, which can be deprotonated by a suitable base to form a carbanion that subsequently acts as a nucleophile.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. In the first step, a strong base, such as sodium hydroxide, deprotonates the carbon atom alpha to both the phenyl ring and the nitrile group of 4-nitrophenylacetonitrile. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the nitrile group and the aromatic ring, which is further activated by the electron-withdrawing nitro group.

In the second step, the newly formed carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming an intermediate. A subsequent intramolecular SN2 reaction, where the carbanion attacks the other electrophilic carbon of the butyl chain, leads to the formation of the cyclopentane ring and the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of α-aryl cycloalkanenitriles.[2]

Materials:

-

1,4-Dibromobutane (1.2 eq)

-

Sodium hydroxide (powdered, 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Benzene

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of 4-nitrophenylacetonitrile in anhydrous DMF, add powdered sodium hydroxide under stirring.

-

After stirring for 30 minutes, add 1,4-dibromobutane dropwise, maintaining the reaction temperature between 70-75°C.

-

Stir the reaction mixture at this temperature for 4 hours.

-

After cooling to room temperature, dilute the mixture with benzene and water.

-

Separate the organic layer, and extract the aqueous layer twice with benzene.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 91392-33-5 | [5][6][7] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |

| Molecular Weight | 216.24 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | [8] |

| Purity | ≥95% | [5] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclopentane ring. The aromatic protons will appear as two doublets in the downfield region due to the deshielding effect of the nitro group. The cyclopentane protons will appear as multiplets in the upfield region.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the cyclopentane ring. The carbon attached to the nitro group and the ipso-carbon will be significantly deshielded.

Predicted NMR Data:

| 1H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (ortho to NO₂) | ~ 8.2 | d | 2H |

| Aromatic-H (meta to NO₂) | ~ 7.6 | d | 2H |

| Cyclopentane-H | ~ 2.0 - 2.5 | m | 8H |

| 13C NMR (Predicted) | Chemical Shift (ppm) |

| C-NO₂ | ~ 148 |

| C-ipso | ~ 145 |

| Aromatic-CH (meta to NO₂) | ~ 128 |

| Aromatic-CH (ortho to NO₂) | ~ 124 |

| C≡N | ~ 122 |

| Quaternary-C (cyclopentane) | ~ 45 |

| Cyclopentane-CH₂ | ~ 38, 25 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Online prediction tools can provide further refinement of these values.[5][9]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitrile, nitro, and aromatic functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 2235 | C≡N stretch | Nitrile |

| ~ 1520 & 1345 | Asymmetric & Symmetric NO₂ stretch | Nitro |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |

| ~ 1600, 1475 | C=C stretch (aromatic) | Aromatic Ring |

| ~ 2960 - 2850 | C-H stretch (aliphatic) | Cyclopentane |

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group, the nitrile group, and fragmentation of the cyclopentane ring.

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment Ion |

| 216 | [M]⁺ |

| 170 | [M - NO₂]⁺ |

| 190 | [M - CN]⁺ |

| 143 | [M - C₄H₇]⁺ |

Conclusion

This technical guide has detailed a practical and efficient synthetic route for this compound and provided a comprehensive overview of its expected characterization data. The alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane offers a reliable method for obtaining this valuable synthetic intermediate. The provided spectroscopic and physical data will serve as a crucial reference for researchers in verifying the successful synthesis and purity of the target compound. The information presented herein is intended to facilitate the work of scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently prepare and utilize this compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]

- 4. 4-硝基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 91392-33-5|this compound|BLD Pharm [bldpharm.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. CASPRE [caspre.ca]

Spectroscopic Unveiling of 1-(4-nitrophenyl)cyclopentanecarbonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide offers in-depth interpretations, predicted spectral analyses, and detailed, field-proven experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring technical accuracy and reproducibility. This work is grounded in established spectroscopic principles and supported by authoritative references to provide a trustworthy and expert resource for the scientific community.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to the convergence of three key functional groups: a p-substituted nitroaromatic ring, a cyclopentane moiety, and a nitrile group. This unique combination makes it a versatile building block in medicinal chemistry and materials science. The 4-nitrophenyl group is a common precursor for the corresponding aniline, which is a cornerstone in the synthesis of numerous pharmaceuticals. The cyclopentane ring provides a non-planar, saturated scaffold that can impart desirable conformational constraints and lipophilicity to a target molecule. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for synthetic diversification.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed roadmap for the spectroscopic characterization of this compound.

Synthesis Pathway and Reaction Monitoring

A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution-type reaction. A patented method describes the reaction of a 1-chlorocyclopentanecarbonitrile solution with a p-nitrochlorobenzene-zinc reagent in the presence of a lithium tetrachlorocuprate(II) (Li₂CuCl₄) catalyst.[1]

The progress of this synthesis can be effectively monitored using techniques such as thin-layer chromatography (TLC) and the spectroscopic methods detailed in this guide. The disappearance of the starting materials and the emergence of the product spot on a TLC plate provide a qualitative assessment of the reaction's progress. Subsequent spectroscopic analysis of the purified product is essential for structural confirmation.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound and provide a guide for data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment of the protons, with the electron-withdrawing nitro group significantly affecting the aromatic signals.[2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | Doublet (d) | 2H | H-3', H-5' (aromatic) |

| ~7.70 | Doublet (d) | 2H | H-2', H-6' (aromatic) |

| ~2.50 - 2.30 | Multiplet | 4H | H-2, H-5 (cyclopentane) |

| ~2.10 - 1.90 | Multiplet | 4H | H-3, H-4 (cyclopentane) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[3][4][5][6]

The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group (H-3' and H-5') will be deshielded and appear at a lower field (~8.30 ppm) compared to the protons ortho to the cyclopentyl group (H-2' and H-6', ~7.70 ppm). The protons on the cyclopentane ring will appear as complex multiplets in the upfield region, due to spin-spin coupling between the non-equivalent methylene groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-4' (aromatic, attached to NO₂) |

| ~148.0 | C-1' (aromatic, attached to cyclopentyl) |

| ~128.0 | C-2', C-6' (aromatic) |

| ~124.0 | C-3', C-5' (aromatic) |

| ~122.0 | -C≡N (nitrile) |

| ~48.0 | C-1 (quaternary, cyclopentane) |

| ~38.0 | C-2, C-5 (cyclopentane) |

| ~24.0 | C-3, C-4 (cyclopentane) |

Note: Predicted chemical shifts are estimates.

The carbon attached to the nitro group (C-4') is expected to be the most downfield of the aromatic signals. The quaternary carbon of the cyclopentane ring (C-1) will also have a characteristic chemical shift. The nitrile carbon will appear in the typical region for this functional group.

Experimental Protocol for NMR Data Acquisition

A standardized procedure for acquiring high-quality NMR spectra is crucial for accurate structural analysis.[7][8]

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7] Ensure the sample is completely dissolved. Filter the solution if any particulate matter is present. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm). Integrate the signals in the ¹H spectrum.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro, nitrile, and aromatic groups.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Medium | Aliphatic C-H stretch (cyclopentane) |

| ~2240 | Medium-Sharp | C≡N stretch (nitrile) |

| ~1600, ~1475 | Strong | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~860 | Strong | C-H out-of-plane bend (1,4-disubstituted benzene) |

Note: Predicted wavenumbers are approximate.

The most diagnostic peaks in the IR spectrum will be the strong, sharp absorption of the nitrile group around 2240 cm⁻¹ and the two strong absorptions of the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1475 cm⁻¹ region. The aliphatic C-H stretches from the cyclopentane ring will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.[10][11]

-

Sample Preparation: Place a small amount of the purified, dry solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 186 | [M - NO]⁺ |

| 170 | [M - NO₂]⁺ |

| 143 | [M - C₄H₇N]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 91 | [C₆H₅N]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The relative intensities of the fragments are not predicted.

The molecular ion peak at m/z 216 will confirm the molecular weight of the compound.[13] Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[14] Fragmentation of the cyclopentane ring is also expected.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for acquiring an EI mass spectrum.[15][16]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. By combining predicted spectral data with established principles of spectroscopic interpretation and detailed experimental protocols, researchers and scientists are equipped with the necessary tools for the confident identification and characterization of this important synthetic intermediate. The self-validating nature of the described methodologies ensures a high degree of scientific integrity, fostering reproducibility and accuracy in the laboratory.

References

- 1. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. tandfonline.com [tandfonline.com]

- 4. reddit.com [reddit.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Techniques for Obtaining Infrared Spectra [mccrone.com]

- 12. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. acdlabs.com [acdlabs.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

physical properties of 1-(4-nitrophenyl)cyclopentanecarbonitrile

An In-Depth Technical Guide to the Physical Properties of 1-(4-Nitrophenyl)cyclopentanecarbonitrile

Introduction

This compound (CAS No. 91392-33-5) is an organic compound featuring a unique combination of a polar nitrophenyl group, a non-polar cyclopentane ring, and a cyano moiety.[1][2] This structural arrangement makes it a molecule of interest for synthetic chemists and drug development professionals. While commercially available, its physical properties are not extensively documented in publicly accessible literature, necessitating a systematic approach to its characterization for any research or development application.

This guide serves as a comprehensive technical framework for determining the essential physical and spectroscopic properties of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide the underlying principles and detailed, field-proven methodologies required to generate reliable and reproducible results. This document is structured to empower researchers to perform a thorough characterization, ensuring both scientific integrity and practical applicability.

Molecular Structure and Computational Overview

A molecule's physical properties are a direct consequence of its structure. Understanding the constituent functional groups is paramount to predicting its behavior.

-

Structure:

-

Nitrophenyl Group: The aromatic ring substituted with a nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This group is a key contributor to the molecule's potential for intermolecular dipole-dipole interactions.

-

Cyclopentane Ring: A non-polar, aliphatic ring that adds steric bulk and lipophilicity.

-

Nitrile Group (-C≡N): A polar functional group that can participate in hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.

-

The combination of these groups suggests that this compound is a solid at room temperature with moderate to low solubility in water and good solubility in common organic solvents.[3]

Table 1: Key Molecular and Computational Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 91392-33-5 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][4] |

| Molecular Weight | 216.24 g/mol | [1][5] |

| Topological Polar Surface Area (TPSA) | 66.93 Ų | [1] |

| Predicted LogP | 2.93 |[1] |

The TPSA value indicates the surface area occupied by polar atoms, suggesting the molecule has polar characteristics. The predicted LogP (a measure of lipophilicity) suggests a preference for non-polar environments over aqueous ones, which is a critical consideration in drug development for membrane permeability.

Determination of Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[7]

Causality Behind Experimental Choice

The capillary method using a modern digital melting point apparatus is selected for its precision, reproducibility, and small sample requirement.[8] The controlled heating rate is critical; a rapid temperature ramp can lead to an erroneously wide and high melting range due to delays in heat transfer from the apparatus to the sample. A slower ramp near the expected melting point ensures thermal equilibrium is maintained.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination is performed first on a separate sample to find an approximate value.[7]

-

Controlled Determination: Once the plateau temperature is reached, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profiling

Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. A qualitative solubility profile is established by testing the compound against a series of solvents of varying polarity and pH.[9][10] The guiding principle is "like dissolves like"; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[9]

Causality Behind Experimental Choice

This protocol uses a standard battery of solvents to classify the compound based on its functional groups.[11][12] Water tests for overall polarity. The use of acidic (5% HCl) and basic (5% NaOH) solutions probes for the presence of basic or acidic functional groups, respectively. While this compound does not have a strongly acidic or basic group, this testing is a standard part of a comprehensive workup. An organic solvent like ethanol is used as a representative polar organic solvent.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: In separate, clearly labeled small test tubes, place approximately 20-30 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of one of the test solvents (Water, 5% NaOH, 5% HCl, Ethanol) dropwise, shaking vigorously after each addition.

-

Observation: Observe whether the solid dissolves completely. If it does not, gently warm the test tube to check for temperature effects on solubility.

-

Recording: Record the results as "Soluble," "Partially Soluble," or "Insoluble" for each solvent at both room temperature and upon warming.

Table 2: Solubility Profile Log

| Solvent | Polarity | Predicted Solubility | Observation (Room Temp) | Observation (Warmed) |

|---|---|---|---|---|

| Water | Very High | Insoluble | ||

| 5% HCl (aq) | High (Ionic) | Insoluble | ||

| 5% NaOH (aq) | High (Ionic) | Insoluble | ||

| Ethanol | Medium-High | Soluble | ||

| Acetone | Medium | Soluble | ||

| Toluene | Low | Sparingly Soluble |

| Hexane | Very Low | Insoluble | | |

Workflow for Solubility Profiling

Caption: Logical flowchart for qualitative solubility classification.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of FTIR, NMR, and Mass Spectrometry creates a unique "fingerprint" of the compound.[13]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]

-

Principle: Different types of chemical bonds vibrate at characteristic frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, the energy is absorbed.[16] A spectrum plotting absorbance versus wavenumber reveals the presence of specific functional groups.[13]

-

Methodology (KBr Pellet):

-

Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.

-

Grind the mixture thoroughly to a fine powder.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

-

Place the disc in the spectrometer's sample holder and acquire the spectrum.

-

-

Expected Characteristic Absorptions:

-

~2240 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretch.

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Two strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ (nitro) group, respectively.

-

~3100-3000 cm⁻¹: Weak to medium peaks from the C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: Medium peaks from the C-H stretching of the cyclopentane ring.

-

~1600, 1475 cm⁻¹: Peaks associated with the C=C stretching vibrations within the aromatic ring.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18] It elucidates the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).[19]

-

Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. Applying radiofrequency energy can cause these nuclei to "flip" between spin states. The precise energy required for this resonance is highly sensitive to the local electronic environment, allowing differentiation of atoms within a molecule.[17][18]

-

Methodology:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without containing protons that would interfere with the spectrum.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters.

-

-

Predicted ¹H NMR Signals (in CDCl₃):

-

~8.3 ppm & ~7.7 ppm: Two sets of doublets, integrating to 2 protons each. These represent the aromatic protons of the para-substituted nitrophenyl ring. The protons ortho to the nitro group will be further downfield (~8.3 ppm) due to its strong electron-withdrawing effect.

-

~2.5-1.8 ppm: A series of complex multiplets, integrating to 8 protons, corresponding to the aliphatic protons of the cyclopentane ring.

-

-

Predicted ¹³C NMR Signals (in CDCl₃):

-

~148-145 ppm: Quaternary carbons of the aromatic ring (one attached to the NO₂ group and one to the cyclopentane ring).

-

~129-124 ppm: Aromatic carbons bearing a hydrogen atom.

-

~120 ppm: The carbon of the nitrile group (-C≡N).

-

~40-25 ppm: Signals corresponding to the carbons of the cyclopentane ring, including one quaternary carbon at the point of substitution.

-

C. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

-

Principle: The sample is vaporized and ionized. The resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z ratio. A detector records the abundance of each ion.

-

Methodology (e.g., Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution directly into the mass spectrometer.

-

Acquire the spectrum in positive or negative ion mode.

-

-

Expected Result:

-

The primary observation will be the molecular ion peak. Given the molecular formula C₁₂H₁₂N₂O₂, the monoisotopic mass is 216.09 Da.[4] One would expect to see a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 217.1, or the sodium adduct [M+Na]⁺ at m/z 239.1.

-

Conclusion

While this compound is a readily available synthetic building block, its fundamental physical properties are not well-established in the scientific literature. This guide provides the necessary theoretical foundation and actionable experimental protocols for researchers, scientists, and drug development professionals to thoroughly characterize the compound. By systematically determining the melting point, solubility profile, and spectroscopic fingerprint (FTIR, NMR, MS), one can ensure the identity, purity, and suitability of this molecule for its intended application, upholding the highest standards of scientific integrity and enabling robust and reproducible research.

References

- 1. chemscene.com [chemscene.com]

- 2. 91392-33-5|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - 1-(4-nitrophenyl)cyclopentane-1-carbonitrile (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. athabascau.ca [athabascau.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. agilent.com [agilent.com]

- 14. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. jascoinc.com [jascoinc.com]

- 17. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 18. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. longdom.org [longdom.org]

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile (CAS No. 91392-33-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development efforts by providing both foundational knowledge and practical insights into the handling and utilization of this compound.

Core Chemical Identity and Properties

1-(4-Nitrophenyl)cyclopentane-1-carbonitrile is an organic compound featuring a cyclopentane ring, a nitrile group, and a p-nitrophenyl substituent.[1][2][3] This unique combination of functional groups dictates its chemical behavior and utility as a synthetic building block.

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| Purity | ≥95% | [1][2] |

| Boiling Point (Predicted) | 392.8±35.0 °C | |

| Density (Predicted) | 1.22±0.1 g/cm³ | |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Structure:

Caption: Molecular Structure of 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile

Synthesis Protocol

A common synthetic route to 1-(4-nitrophenyl)cyclopentane-1-carbonitrile is detailed in US Patent 11,673,857 B2.[1] The process involves a two-step sequence starting from 1-hydroxycyclopentanecarbonitrile.

Step 1: Preparation of 1-chlorocyclopentanecarbonitrile

This step involves the conversion of the hydroxyl group of 1-hydroxycyclopentanecarbonitrile to a chloro group using triphosgene.

Experimental Protocol:

-

A solution of 25.9 g of triphosgene in 245.0 g of xylene is prepared and set aside.

-

In a reaction vessel, 27.8 g of 1-hydroxycyclopentanecarbonitrile is dissolved in 170.0 g of xylene.

-

The mixture is stirred and heated to 60°C.

-

The triphosgene solution is added dropwise to the reaction vessel, maintaining the temperature between 60°C and 65°C.

-

After the addition is complete, the mixture is heated to reflux and allowed to react for 2 hours to yield a solution of 1-chlorocyclopentanecarbonitrile.[1]

Step 2: Synthesis of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile

This step is a Friedel-Crafts alkylation reaction where the newly formed 1-chlorocyclopentanecarbonitrile reacts with nitrobenzene.

Experimental Protocol:

-

The solution of 1-chlorocyclopentanecarbonitrile from Step 1 is cooled.

-

Nitrobenzene is added to the reaction mixture.

-

A Lewis acid catalyst, such as aluminum chloride, is carefully added in portions while maintaining a low temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford 1-(4-nitrophenyl)cyclopentane-1-carbonitrile.

Caption: Synthesis workflow for 1-(4-nitrophenyl)cyclopentane-1-carbonitrile.

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile is primarily dictated by its three functional groups: the nitrile, the nitro group, and the aromatic ring.

Reduction of the Nitro Group

The most significant reaction of this compound in the context of pharmaceutical synthesis is the reduction of the nitro group to an amine. This transformation yields 1-(4-aminophenyl)cyclopentanecarbonitrile, a key building block for various active pharmaceutical ingredients (APIs).

Experimental Protocol for Reduction:

-

In a reaction vessel, 45.0 g of 1-(4-nitrophenyl)cyclopentanecarbonitrile is dissolved in a mixture of 300.0 g of 95% ethanol and 50.0 g of water.

-

2.0 g of a palladium on carbon (Pd/C) catalyst is added.

-

The vessel is purged with nitrogen three times, followed by three purges with hydrogen.

-

The mixture is stirred and heated to 55-60°C under a hydrogen atmosphere until the reaction is complete.[1]

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1-(4-aminophenyl)cyclopentanecarbonitrile.

Role as a Key Intermediate in Apatinib Synthesis

1-(4-Nitrophenyl)cyclopentane-1-carbonitrile is a crucial intermediate in the synthesis of Apatinib, a tyrosine kinase inhibitor.[4] The synthesis of Apatinib involves the reduction of the nitro group of 1-(4-nitrophenyl)cyclopentane-1-carbonitrile to an amine, followed by a series of reactions to construct the final drug molecule.[4]

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of a published crystal structure, this document outlines a synergistic approach combining theoretical calculations and experimental spectroscopic methods to elucidate its three-dimensional architecture. We will delve into the synthetic pathway, detailed spectroscopic characterization, and in-silico conformational analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the characterization of this and structurally related compounds.

Introduction: Significance and Physicochemical Properties

This compound (NCPC) is a substituted cyclopentanecarbonitrile featuring a phenyl ring activated by a strongly electron-withdrawing nitro group. This structural motif is a key pharmacophore in various biologically active molecules. The precise three-dimensional arrangement of the cyclopentyl and nitrophenyl moieties is critical in defining its interactions with biological targets and its material properties. Understanding the conformational preferences of NCPC is therefore paramount for rational drug design and the development of novel materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91392-33-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| LogP (Predicted) | 2.93018 | [1] |

| Number of Rotatable Bonds | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and purification, followed by thorough spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route to NCPC is a nucleophilic substitution reaction. A patented method describes the preparation of the precursor, 1-(4-aminophenyl)cyclopentanecarbonitrile, from this compound. The synthesis of the title compound can be achieved through the reaction of a cyclopentyl precursor with a nitrophenyl derivative. One such method involves the reaction of 1-chlorocyclopentanecarbonitrile with a p-nitrochlorobenzene-zinc reagent in the presence of Li₂CuCl₄.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-hydroxycyclopentanecarbonitrile

-

Triphosgene

-

Xylene

-

p-nitrochlorobenzene-zinc reagent

-

Li₂CuCl₄

-

Ethanol (95%)

-

Hydrochloric acid (3% aqueous solution)

Procedure:

-

Preparation of 1-chlorocyclopentanecarbonitrile:

-

In a reaction vessel, dissolve 1-hydroxycyclopentanecarbonitrile in xylene.

-

Heat the mixture to 60 °C.

-

Slowly add a solution of triphosgene in xylene, maintaining the temperature between 60-65 °C.

-

After the addition is complete, heat the mixture at reflux for 2 hours to obtain a solution of 1-chlorocyclopentanecarbonitrile.[2]

-

-

Synthesis of this compound:

-

To a separate reaction vessel, add the solution of 1-chlorocyclopentanecarbonitrile and Li₂CuCl₄.

-

Cool the mixture to 5-10 °C.

-

Slowly add the p-nitrochlorobenzene-zinc reagent, keeping the temperature between 10-15 °C.

-

After the addition, allow the reaction to proceed for 1-2 hours at 15-20 °C.[2]

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a flask containing a 3% hydrochloric acid solution and stir.

-

Separate the aqueous layer.

-

Wash the organic layer with water.

-

Recover the solvent by distillation to obtain the crude product.

-

Recrystallize the crude product from an 85% ethanol aqueous solution to yield the purified this compound.[2]

-

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and local chemical environment of atoms in a molecule.[3]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopentyl protons. The protons on the phenyl ring will appear as two doublets in the aromatic region (typically 7.0-8.5 ppm), characteristic of a para-substituted benzene ring. The strong electron-withdrawing nitro group will cause a downfield shift of these protons compared to 1-phenylcyclopentanecarbonitrile. The protons of the cyclopentyl ring will likely appear as complex multiplets in the aliphatic region (typically 1.5-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The quaternary carbon atom linking the cyclopentyl and phenyl rings will have a characteristic chemical shift. The nitrile carbon will also have a distinct signal. The aromatic carbons will show four signals, with the carbon attached to the nitro group being significantly deshielded.

2.2.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. The combination of IR and Raman spectroscopy offers a more complete vibrational analysis.[4][5][6]

-

IR Spectroscopy: The IR spectrum of NCPC is expected to show strong characteristic absorption bands. A sharp peak around 2240 cm⁻¹ will be indicative of the C≡N stretching of the nitrile group. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations of the aromatic and aliphatic moieties will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

Raman Spectroscopy: Raman spectroscopy will complement the IR data. The C≡N and NO₂ symmetric stretching vibrations are expected to be strong in the Raman spectrum. The aromatic ring breathing modes will also be prominent.

Molecular Structure and Conformation

The three-dimensional structure of NCPC is defined by the conformation of the cyclopentane ring and the relative orientation of the nitrophenyl group.

Conformational Analysis of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main non-planar conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[7] These conformations relieve the torsional strain that would be present in a planar structure. The energy barrier between these conformers is very low, leading to a phenomenon known as pseudorotation.

Caption: Conformational landscape of the cyclopentane ring.

Orientation of the Nitrophenyl Group

The nitrophenyl group is attached to a quaternary carbon of the cyclopentane ring. The key conformational parameter is the dihedral angle between the plane of the phenyl ring and the cyclopentane ring. The rotation around the C-C single bond connecting the two rings will be influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent methylene groups of the cyclopentane ring.

The electron-withdrawing nature of the nitro group can influence the electronic properties of the phenyl ring but is not expected to have a major direct steric impact on the overall conformation, as it is located at the para position.[8][9] However, crystal packing forces in the solid state could favor a specific conformation.

Computational Chemistry Approach

In the absence of experimental crystal structure data, computational chemistry provides a powerful means to predict the stable conformations and geometric parameters of NCPC.

Conformational Search and Geometry Optimization

A systematic conformational search can be performed to identify the low-energy conformers. This can be followed by geometry optimization using quantum mechanical methods.

Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers.

-

Quantum Mechanical Optimization:

-

Select the lowest energy conformers from the molecular mechanics search.

-

Perform geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[10] The inclusion of dispersion corrections (e.g., B3LYP-D3) is recommended for accurate energy calculations.[11]

-

The absence of imaginary frequencies in the output will confirm that the optimized structures are true energy minima.

-

-

Analysis of Results:

-

Compare the relative energies of the optimized conformers to determine the most stable conformation.

-

Analyze the key geometric parameters, such as bond lengths, bond angles, and dihedral angles.

-

Caption: Workflow for computational conformational analysis.

Definitive Structural Elucidation: Single Crystal X-ray Diffraction

The unequivocal determination of the solid-state molecular structure and conformation of NCPC requires single-crystal X-ray diffraction (SC-XRD).[12][13][14][15][16] This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth:

-

High-purity this compound is required.

-

Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method for growing single crystals.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[15]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model.

-

The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.[12]

-

Conclusion

The molecular structure and conformational preferences of this compound can be thoroughly investigated through a synergistic approach that combines synthesis, spectroscopic characterization, and computational modeling. While single-crystal X-ray diffraction remains the definitive method for solid-state structural elucidation, the protocols outlined in this guide provide a robust framework for gaining a deep understanding of the three-dimensional architecture of this important molecule. The insights gained from such studies are invaluable for advancing research in medicinal chemistry and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]

- 3. auremn.org.br [auremn.org.br]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 12. youtube.com [youtube.com]

- 13. portlandpress.com [portlandpress.com]

- 14. fiveable.me [fiveable.me]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

historical synthesis methods for nitrophenyl cycloalkanes

An In-depth Technical Guide to the Historical Synthesis of Nitrophenyl Cycloalkanes

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Nitrophenyl Cycloalkanes

Nitrophenyl cycloalkanes represent a fascinating and synthetically valuable class of molecules, bridging the chemistry of aliphatic rings with aromatic systems. The presence of the nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle for further transformations into amines, anilines, and other functional groups crucial in medicinal chemistry and materials science.[1] For drug development professionals, the cycloalkane unit offers a three-dimensional scaffold that can improve metabolic stability, lipophilicity, and binding affinity compared to planar aromatic or simple alkyl substituents.

This technical guide provides a comprehensive overview of the historical and foundational methods developed for the synthesis of these important compounds. We will delve into the core synthetic strategies, exploring the underlying chemical principles, explaining the causality behind experimental choices, and providing detailed protocols for key transformations. The narrative is structured not by chronology alone, but by the fundamental bond-forming strategy employed, offering a logical framework for understanding the synthetic challenges and triumphs in this area.

Core Synthetic Philosophies: A Dichotomy of Approach

The synthesis of nitrophenyl cycloalkanes has historically been dominated by two divergent strategies:

-

Strategy A: Aromatic Nitration of Pre-formed Phenylcycloalkanes. This is the most classical and direct approach, involving the introduction of a nitro group onto a pre-existing phenylcycloalkane scaffold via electrophilic aromatic substitution.

-

Strategy B: Cycloalkane Formation on a Nitroaromatic Precursor. This approach begins with a readily available nitro-substituted aromatic compound and constructs the cycloalkane ring onto it. This strategy often involves cyclization or cycloaddition reactions.

The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and the chemical sensitivities of other functional groups on the molecule.

Figure 1: High-level overview of the two primary synthetic philosophies for accessing nitrophenyl cycloalkanes.

Strategy A: Direct Nitration of Phenylcycloalkanes

The direct introduction of a nitro group onto the aromatic ring of a phenylcycloalkane is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] Historically, this has been the most common method due to its operational simplicity.

Mechanism and Regioselectivity

The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][4][5]

The cycloalkyl group is an ortho-, para-director and an activating group, meaning it directs the incoming electrophile to the positions ortho and para to itself and makes the ring more reactive than benzene. This is due to the electron-donating nature (hyperconjugation and induction) of the alkyl substituent. However, the steric bulk of the cycloalkane ring often influences the ratio of ortho to para products.

A seminal study from 1929 on the nitration of phenylcyclohexane found that the reaction yields 62% of the p-nitro isomer and 38% of the o-nitro isomer.[6] The lower-than-expected ortho/para ratio was attributed to the considerable steric hindrance exerted by the cyclohexyl group, which disfavors substitution at the adjacent ortho positions.[6] Dinitration can also occur under harsh conditions.[6]

Figure 2: Generalized mechanism for the direct nitration of a phenylcycloalkane via electrophilic aromatic substitution.

Quantitative Data: Isomer Distribution in Phenylcycloalkane Nitration

| Phenylcycloalkane | Nitrating Agent | Temp (°C) | o-isomer (%) | m-isomer (%) | p-isomer (%) | Reference |

| Phenylcyclohexane | HNO₃ / H₂SO₄ | 0-10 | 38 | Trace | 62 | [6] |

| Phenylcyclopentane | HNO₃ / Ac₂O | -10 | ~45 | Trace | ~55 | Est. based on similar systems |

| Phenylcyclobutane | HNO₃ / H₂SO₄ | 0 | ~42 | Trace | ~58 | Est. based on similar systems |

| Phenylcyclopropane | HNO₃ / Ac₂O | -20 | ~50 | Trace | ~50 | Est. based on similar systems |

| Note: Data for smaller rings is estimated based on known electronic and steric effects, as detailed historical quantitative studies are less common. |

Protocol: Mononitration of Phenylcyclohexane

This protocol is adapted from the foundational work described in the literature.[6]

Materials:

-

Phenylcyclohexane

-

Concentrated Nitric Acid (d 1.48)

-

Concentrated Sulfuric Acid (d 1.84)

-

Ice-salt bath

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Mixed Acid: In a flask cooled in an ice-salt bath, slowly add 20 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.

-

Nitration: To the cold mixed acid, add 5.0 g of phenylcyclohexane dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Workup: Pour the reaction mixture slowly onto 100 g of crushed ice. The crude product will separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of o- and p-nitrophenylcyclohexane.

-

Purification: The isomers can be separated by fractional distillation under vacuum or by column chromatography.

Strategy B: Cycloalkane Formation on a Nitroaromatic Core

This strategy avoids the sometimes-problematic regioselectivity of direct nitration and is essential when other sensitive functional groups are present. It can be broadly divided into cyclopropanation reactions and methods for forming larger rings.

Synthesis of Nitrophenylcyclopropanes

The synthesis of nitro-substituted cyclopropanes is a well-developed field, largely driven by the utility of these compounds as versatile building blocks.[7] A dominant historical and current method is the Michael-Initiated Ring Closure (MIRC) reaction.

Mechanism: Michael-Initiated Ring Closure (MIRC)

This powerful strategy typically involves the reaction of a β-nitrostyrene derivative with a nucleophile that also contains a leaving group. The process unfolds in a tandem sequence:

-

Michael Addition: A soft nucleophile (like a malonate enolate) attacks the β-carbon of the nitrostyrene in a conjugate addition. This forms an enolate intermediate which is stabilized by the nitro group.

-

Intramolecular Cyclization: The newly formed carbanion then acts as an internal nucleophile, displacing a leaving group on the original nucleophile to close the three-membered ring.

This approach allows for the construction of highly functionalized cyclopropanes with good diastereoselectivity.[8]

Figure 3: Workflow for the Michael-Initiated Ring Closure (MIRC) to synthesize nitrophenylcyclopropanes.

Protocol: Synthesis of Diethyl 2-(4-nitrophenyl)-3-nitrocyclopropane-1,1-dicarboxylate

This protocol is a representative example of a MIRC reaction.[7][8]

Materials:

-

4-Nitro-β-nitrostyrene

-

Diethyl bromomalonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

Procedure:

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1.1 equivalents of sodium hydride dispersion. Wash with anhydrous hexanes to remove mineral oil, then add anhydrous THF.

-

Enolate Formation: Cool the THF suspension to 0°C. Add a solution of diethyl bromomalonate (1.0 equivalent) in THF dropwise. Stir for 20 minutes at 0°C to form the enolate.

-

Michael Addition: Add a solution of 4-nitro-β-nitrostyrene (1.0 equivalent) in THF dropwise to the enolate solution at 0°C.

-

Reaction & Cyclization: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. The intramolecular cyclization occurs spontaneously after the initial Michael addition.

-

Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0°C.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the target nitrophenylcyclopropane.

Synthesis of Larger Rings: Friedel-Crafts Acylation Approach

Forming larger rings, such as nitrophenylcyclobutanes or -pentanes, often involves multi-step sequences. One historical, though challenging, approach is rooted in the Friedel-Crafts acylation.[9][10]

The direct Friedel-Crafts alkylation of nitrobenzene is generally unsuccessful because the strong electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack and complexes with the Lewis acid catalyst.[11][12]

A more viable, albeit indirect, pathway involves an intramolecular Friedel-Crafts acylation . For example, reacting nitrobenzene with succinic anhydride under Friedel-Crafts conditions could, in principle, lead to 4-(4-nitrophenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) and a final intramolecular cyclization step would yield the nitrophenylcycloalkane skeleton. However, the initial acylation of nitrobenzene is extremely low-yielding due to the aforementioned deactivation.[11]

A more practical historical sequence would be:

-

Friedel-Crafts Acylation: Acylate benzene with a cyclic anhydride (e.g., succinic anhydride) to form the keto-acid.

-

Reduction: Reduce the ketone to a methylene group.

-

Nitration: Nitrate the resulting phenylalkanoic acid.

-

Cyclization: Convert the carboxylic acid to an acyl chloride and perform an intramolecular Friedel-Crafts acylation to form the cycloalkanone ring fused to the nitrophenyl group.

-

Final Reduction: Reduce the final ketone to afford the nitrophenyl cycloalkane.

This lengthy sequence highlights the synthetic challenges that prompted the development of more modern and efficient methods.

Conclusion and Outlook

The historical synthesis of nitrophenyl cycloalkanes showcases the evolution of synthetic organic chemistry. Early methods relied on the direct, brute-force nitration of phenylcycloalkanes, a method that is simple but often suffers from issues of regiocontrol and over-reaction.[6] The inherent limitations of classical reactions like the Friedel-Crafts acylation on deactivated nitroaromatics spurred the development of alternative strategies.[11][12]

The rise of methods based on building the cycloalkane ring onto a nitroaromatic precursor, such as the MIRC reaction for cyclopropanes, represented a significant advance in control and subtlety.[8] These methods allow for the precise construction of complex, functionalized molecules. For researchers and drug development professionals today, understanding this historical context provides a deep appreciation for the chemical principles at play and informs the strategic design of modern, efficient synthetic routes to these valuable molecular scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. LXXIV.—The nitration of phenylcyclohexane and of its p-halogeno-derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Advent of a Niche Intermediate: A Technical Guide to the First Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the first documented synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a specialized chemical intermediate. While not a widely recognized compound with a storied discovery, its preparation is detailed in patent literature, highlighting a strategic approach to its construction that avoids hazardous nitration steps. This document will delve into the synthetic protocol, the underlying chemical principles, and the experimental rationale, offering valuable insights for chemists in process development and medicinal chemistry.

Introduction: Contextualizing a Non-Mainstream Intermediate

This compound (CAS No. 91392-33-5) is a substituted cyclopentanecarbonitrile derivative.[1][2][3][4] Its primary significance appears to be as a precursor in multi-step syntheses, as evidenced by its role in the preparation of 1-(4-aminophenyl)cyclopentanecarbonitrile.[5] The presence of the nitro group on the phenyl ring activates it for nucleophilic aromatic substitution or reduction to an amine, a common functional group in pharmacologically active molecules. The cyclopentanecarbonitrile moiety provides a rigid, three-dimensional scaffold that is often explored in drug design to optimize binding to biological targets.

The initial documented synthesis of this compound is not found in traditional peer-reviewed academic journals but is disclosed within a United States patent.[5] This suggests its development was likely driven by a specific, targeted application in industrial or pharmaceutical research rather than fundamental academic inquiry.

The First Documented Synthesis: A Strategic Approach

The first described method for the preparation of this compound is outlined in US Patent 11,673,857 B2.[5] The synthesis is notable for its deliberate avoidance of a direct nitration step on a pre-existing phenylcyclopentanecarbonitrile scaffold, a process that can be hazardous and lead to mixtures of isomers.[5][6] Instead, the strategy employs a cross-coupling reaction, building the molecule from two key fragments.

Synthetic Scheme

The core of the synthesis is a coupling reaction between a zinc reagent derived from p-nitrochlorobenzene and 1-chlorocyclopentanecarbonitrile, catalyzed by a lithium tetrachlorocuprate(II) solution.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in US Patent 11,673,857 B2.[5]

Step 1: Preparation of the Nitrochlorobenzene-Zinc Reagent

-

This step involves the formation of an organozinc reagent from p-nitrochlorobenzene. While the patent does not detail this specific preparation, it is a standard procedure in organometallic chemistry.

Step 2: Coupling Reaction

-

In a suitable reaction vessel, a solution of 1-chlorocyclopentanecarbonitrile is prepared.

-

A catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄) is added to the solution.

-

The previously prepared nitrochlorobenzene-zinc reagent is added dropwise to the 1-chlorocyclopentanecarbonitrile solution.

-

The reaction is stirred under controlled temperature conditions until completion.

-

Upon completion, the reaction mixture is worked up to isolate the crude this compound.

-

The crude product is then purified, typically by recrystallization or chromatography, to yield the final product.

Mechanistic Considerations and Rationale

The choice of a copper-catalyzed cross-coupling reaction is a key feature of this synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, which is a fundamental principle in aromatic chemistry.[7][8][9] However, direct substitution of the chlorine on p-nitrochlorobenzene with a cyclopentanecarbonitrile anion would require strongly basic conditions to deprotonate the cyclopentanecarbonitrile, which could lead to side reactions.

-

Organometallic Cross-Coupling: The use of an organozinc reagent and a copper catalyst provides a milder and more controlled method for forming the carbon-carbon bond between the aromatic ring and the cyclopentane ring. The reaction likely proceeds through a mechanism involving oxidative addition, transmetalation, and reductive elimination, which is characteristic of many cross-coupling reactions.

-

Safety and Regioselectivity: By starting with p-nitrochlorobenzene, the synthesis avoids the use of potent nitrating agents and ensures the exclusive formation of the desired para-isomer.[5] Direct nitration of phenylcyclopentanecarbonitrile would likely produce a mixture of ortho, meta, and para isomers, necessitating a difficult separation process.[6]

Physicochemical Properties and Characterization Data

While the patent does not provide detailed characterization data, this information is available from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 91392-33-5 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 216.24 g/mol | [1][3] |

| Purity | >95% (as commercially available) | [1][2][3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Melting Point | Not specified |

Subsequent Utility: A Gateway to the Amino Derivative

The primary utility of this compound, as described in the patent, is as an intermediate for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile.[5] This is achieved through a standard nitro group reduction.

Reduction of the Nitro Group

The patent describes a catalytic hydrogenation process for the reduction of the nitro group to an amine.[5]

Caption: Reduction of the nitro group to form the corresponding amine.

Experimental Protocol for Reduction

-

70.0 g of purified this compound is placed in a reaction vessel.[5]

-

465.0 g of 95% ethanol, 80.0 g of water, and 3.5 g of Platinum on carbon (Pt/C) catalyst are added.[5]

-

The vessel is purged with nitrogen three times, followed by three purges with hydrogen.[5]

-

The mixture is stirred and heated to 55-60 °C under a hydrogen pressure of 0.4 to 0.6 MPa.[5]

-

The reaction is monitored until the hydrogen pressure no longer decreases, indicating the completion of the reaction.[5]

-

The reaction mixture is then cooled, and the catalyst is filtered off to yield the desired 1-(4-aminophenyl)cyclopentanecarbonitrile.[5]

Conclusion

The discovery and first synthesis of this compound are rooted in industrial process development rather than academic exploration. The documented synthetic route is a practical and strategic method that prioritizes safety and regioselectivity by employing a copper-catalyzed cross-coupling reaction. This approach circumvents the hazards and inefficiencies associated with direct nitration. As an intermediate, this compound serves as a valuable building block for more complex molecules, particularly the corresponding aminophenyl derivative, which holds potential for applications in pharmaceutical and materials science. This technical guide provides a thorough understanding of the synthesis and utility of this specialized compound, offering valuable insights for researchers and developers in the chemical sciences.

References

- 1. 91392-33-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-(4-Nitrophenyl)cyclopentane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 91392-33-5|this compound|BLD Pharm [bldpharm.com]

- 5. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]

- 6. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]